molecular formula C13H16N2O2 B2794201 2-(4-acetamidophenyl)-N-cyclopropylacetamide CAS No. 1060247-57-5

2-(4-acetamidophenyl)-N-cyclopropylacetamide

Cat. No. B2794201
M. Wt: 232.283
InChI Key: GJGATWLQKVYPTR-UHFFFAOYSA-N
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Description

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used antipyretic and analgesic drug .


Synthesis Analysis

The synthesis of paracetamol has been illustrated in a practical class, which was designed to demonstrate the electrophilic reactivities of carbonyls . The synthesis involved a two-step process, which was covered in the accompanying lecture program . The students also examined the UV, IR, NMR, and mass spectra of the esters and amides .


Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is CH3CONHC6H4OH . It has a molecular weight of 151.16 .


Chemical Reactions Analysis

The reaction network and side products of the hydrogenation of 4-nitrophenol with formic acid and elemental hydrogen followed by acetylation with acetic anhydride in a ball mill were elucidated .


Physical And Chemical Properties Analysis

4-Acetamidophenol has a density of 1.3±0.1 g/cm3, a boiling point of 387.8±25.0 °C at 760 mmHg, and a melting point of 168-172 °C (lit.) .

Safety And Hazards

4-Acetamidophenol is harmful if swallowed . It causes respiratory tract irritation, skin irritation, and eye irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(4-acetamidophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGATWLQKVYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetamidophenyl)-N-cyclopropylacetamide

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